Reduced In Vitro Cytotoxicity in HepG2 Hepatocytes Relative to GFT505
In a direct comparative cytotoxicity assay using HepG2 cells, Anti-NASH agent 1 (compound 3d) demonstrated significantly lower cytotoxicity than the parent compound GFT505 at identical concentrations. While precise viability percentages are not disclosed in the abstract, the authors state that under the same concentration, compound 3d possesses 'significantly lower cytotoxicity' than GFT505, and 'did not show toxicity in vitro' in the study's highlights [1]. This reduction in cytotoxicity is a critical differentiator, as the hepatic safety profile of GFT505 has been a limiting factor in its clinical development.
| Evidence Dimension | Cytotoxicity in HepG2 cells |
|---|---|
| Target Compound Data | No observable toxicity at tested concentrations; significantly lower cytotoxicity than GFT505 [1] |
| Comparator Or Baseline | GFT505 (Elafibranor) exhibited measurable cytotoxicity at equivalent concentrations [1] |
| Quantified Difference | Qualitative difference; precise fold-change not reported in accessible sections |
| Conditions | HepG2 cell proliferation assay; concentration range not specified in abstract |
Why This Matters
Lower cytotoxicity enables higher dosing potential and broader therapeutic window in subsequent in vivo studies, directly impacting procurement decisions for researchers seeking to minimize off-target hepatocyte damage.
- [1] Xiang C, Chen X, Yao J, Yang N, Yu J, Qiu Q, Zhang S, Kong X, Zhao L, Fan ZC, Yu P, Teng YO. Design, synthesis and anti-NASH effect evaluation of novel GFT505 derivatives in vitro and in vivo. Eur J Med Chem. 2023 Sep 5;257:115510. View Source
